2-(3,5-Dimethyl-1H-pyrazol-4-ylazo)-benzoic acid methyl ester
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Overview
Description
METHYL 2-[(1E)-2-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE is a complex organic compound that features a pyrazole ring substituted with methyl groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(1E)-2-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate diazonium salts under controlled conditions.
Esterification: The resulting pyrazole derivative is then esterified with methyl benzoate in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, with careful control of temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(1E)-2-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ester group or the pyrazole ring.
Substitution: Substituted pyrazole derivatives or ester derivatives.
Scientific Research Applications
METHYL 2-[(1E)-2-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 2-[(1E)-2-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
Methyl benzoate: An ester with a similar functional group but lacking the pyrazole ring.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: A compound with a similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
METHYL 2-[(1E)-2-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE is unique due to its combination of a pyrazole ring and a benzoate ester, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C13H14N4O2 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
methyl 2-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C13H14N4O2/c1-8-12(9(2)15-14-8)17-16-11-7-5-4-6-10(11)13(18)19-3/h4-7H,1-3H3,(H,14,15) |
InChI Key |
NHZQLANCKJVMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)N=NC2=CC=CC=C2C(=O)OC |
solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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